

ORG 33628 Off-Target Screening and Validation: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the off-target screening and validation of **ORG 33628**, a progesterone receptor (PR) modulator. Due to the limited publicly available data on **ORG 33628**, this guide leverages information on other well-characterized selective progesterone receptor modulators (SPRMs) to provide a comparative context and highlight best practices in off-target profiling.

Introduction to ORG 33628 and the Importance of Off-Target Screening

ORG 33628 is a progesterone receptor (PR) modulator, a class of compounds that can exhibit tissue-specific agonist or antagonist activity at the progesterone receptor.[1][2] Such modulators have been investigated for various therapeutic applications, including contraception and the treatment of gynecological disorders. However, like any small molecule, **ORG 33628** has the potential to interact with unintended biological targets, leading to off-target effects. These off-target interactions can result in unforeseen side effects or even provide opportunities for drug repurposing. Therefore, comprehensive off-target screening and validation are critical steps in the preclinical development of any new drug candidate.

Comparative Analysis of Off-Target Profiles of Progesterone Receptor Modulators



While specific off-target screening data for **ORG 33628** is not publicly available, the broader class of SPRMs has been studied for cross-reactivity with other steroid hormone receptors, most notably the glucocorticoid receptor (GR). This cross-reactivity is a known liability for some SPRMs and serves as a crucial point of comparison.

Table 1: Comparison of Off-Target Binding Affinities of Selected SPRMs

Compound	Primary Target	Known Off- Targets	Off-Target Binding Affinity (IC50/Ki)	References
ORG 33628	Progesterone Receptor (PR)	Not publicly disclosed	Not publicly available	
Mifepristone	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	PR IC50: 0.2 nMGR IC50: 2.6 nM	[3]
Ulipristal Acetate	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	PR pIC50: 9.7GR: Lower affinity than mifepristone	[4][5]
Asoprisnil	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR), Androgen Receptor (AR)	PR: HighGR: ModerateAR: Low	[1][2][6]
Telapristone	Progesterone Receptor (PR)	Glucocorticoid Receptor (GR)	Some antiglucocorticoid activity, less than mifepristone	[7][8]
Vilaprisan	Progesterone Receptor (PR)	Minimal	Significantly lower anti- glucocorticoid activity than mifepristone	[9]



Note: The lack of standardized testing conditions across different studies makes direct comparison of absolute values challenging. The provided data should be interpreted as indicative of relative selectivity.

Methodologies for Off-Target Screening and Validation

A robust off-target screening strategy employs a combination of in silico, in vitro, and cellular methods to identify and validate potential off-target interactions.

Kinase Profiling

Kinase inhibitors are a major class of drugs, and off-target kinase activity is a common source of adverse effects. Kinase profiling assays are therefore essential for compounds that may interact with ATP-binding sites.

Experimental Protocol: Radiometric Kinase Assay

- Reaction Setup: A purified kinase is incubated with the test compound (e.g., ORG 33628) at various concentrations.
- Initiation: The kinase reaction is initiated by adding a specific substrate and [y-32P]ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining [y-32P]ATP, typically by binding to a filter membrane.
- Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)



CETSA is a powerful method to confirm target engagement and identify off-target binding within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: CETSA

- Cell Treatment: Intact cells are treated with the test compound or vehicle control.
- Heating: The treated cells are heated to a range of temperatures.
- Lysis: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
- Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
- Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a
 function of temperature. A shift in the melting curve in the presence of the compound
 indicates target engagement. An isothermal dose-response format can be used to determine
 the potency of the interaction.[10][11]

Phenotypic Screening

Phenotypic screening involves testing a compound across a wide range of cellular models and measuring its effects on various cellular phenotypes. This approach can uncover unexpected off-target effects that might not be identified in target-based assays.

Experimental Protocol: High-Content Phenotypic Screening

- Cell Plating: A diverse panel of cell lines is plated in multi-well plates.
- Compound Treatment: The cells are treated with the test compound at various concentrations.
- Staining: After a set incubation period, the cells are fixed and stained with a panel of fluorescent dyes that label different subcellular compartments (e.g., nucleus, cytoplasm, mitochondria).



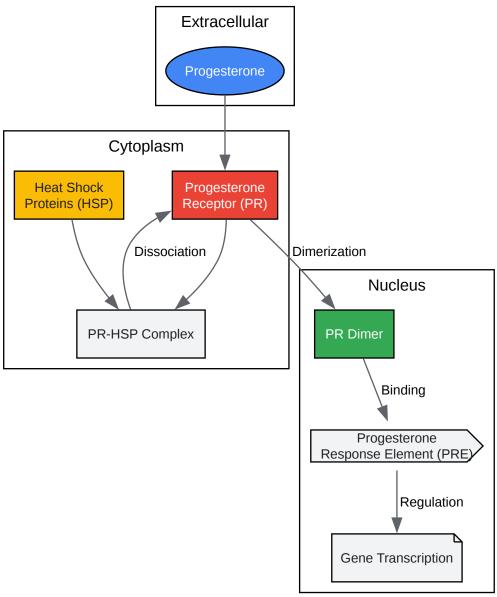
- Imaging: The plates are imaged using an automated high-content imaging system.
- Image Analysis: Sophisticated image analysis software is used to extract a large number of quantitative features from the images, describing various aspects of cell morphology and protein localization.
- Data Analysis: The phenotypic profiles of the test compound are compared to a reference library of compounds with known mechanisms of action to identify potential off-target activities.[12][13][14][15]

Visualizing Workflows and Pathways

To better illustrate the processes involved in off-target screening, the following diagrams are provided.



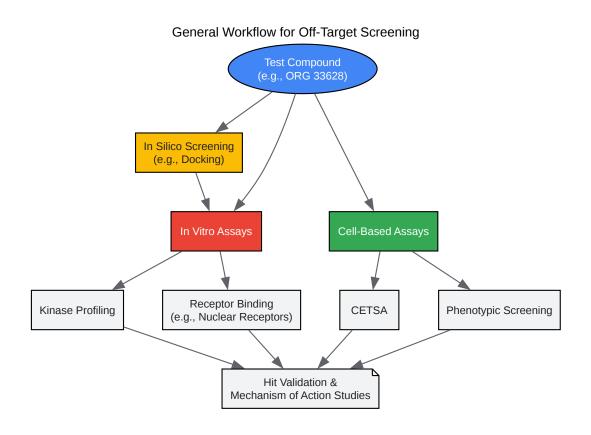
Progesterone Receptor Signaling Pathway



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Caption: Progesterone receptor signaling pathway.





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